molecular formula C23H17IN2O2 B5406484 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone

Cat. No.: B5406484
M. Wt: 480.3 g/mol
InChI Key: BDSIZIITSYENFM-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone is a chemical compound that belongs to the quinazolinone family. It is a potent inhibitor of protein kinase activity and has been studied extensively for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves the inhibition of protein kinase activity. Specifically, it binds to the ATP-binding site of the kinase and prevents the transfer of phosphate groups to downstream targets. This results in the inhibition of cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of protein kinase activity, it has been found to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone in lab experiments is its potent inhibitory activity against protein kinases. This makes it a valuable tool for studying the role of these kinases in cancer cell proliferation and survival. However, one limitation is that it may not be effective against all types of cancer, and its use may be limited by its toxicity and potential side effects.

Future Directions

There are several future directions for research on 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone. One area of focus is the development of more potent and selective inhibitors of protein kinases, which could lead to more effective cancer treatments. Another area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell proliferation and survival. Additionally, there is a need for further research on the toxicity and potential side effects of this compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydroquinazoline-3-carboxylate. This compound is then reacted with iodine monochloride to form 6-iodo-3-(2-ethoxycarbonylphenyl)-2-methylquinazolin-4(3H)-one. The final step involves the reaction of this compound with 2-methoxybenzaldehyde and phenylacetylene to form this compound.

Scientific Research Applications

6-iodo-3-(2-methoxyphenyl)-2-(2-phenylvinyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of protein kinases, which play a critical role in cancer cell proliferation and survival. In particular, it has been found to inhibit the activity of the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), both of which are overexpressed in many types of cancer.

Properties

IUPAC Name

6-iodo-3-(2-methoxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2O2/c1-28-21-10-6-5-9-20(21)26-22(14-11-16-7-3-2-4-8-16)25-19-13-12-17(24)15-18(19)23(26)27/h2-15H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSIZIITSYENFM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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